molecular formula C10H16BrNS B12126783 [(4-Bromothiophen-2-yl)methyl](pentan-3-yl)amine

[(4-Bromothiophen-2-yl)methyl](pentan-3-yl)amine

Cat. No.: B12126783
M. Wt: 262.21 g/mol
InChI Key: XTPPUDBZBWQDDQ-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)methylamine is an organic compound with the molecular formula C10H16BrNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound features a bromine atom at the 4-position of the thiophene ring and a pentan-3-ylamine group attached to the thiophene ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of the Methylene Bridge: The brominated thiophene is then reacted with formaldehyde and a secondary amine (pentan-3-ylamine) under basic conditions to form the methylene bridge.

Industrial Production Methods

Industrial production of (4-Bromothiophen-2-yl)methylamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(4-Bromothiophen-2-yl)methylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.

    Oxidation Reactions: Products include thiophene sulfoxides or sulfones.

    Reduction Reactions: Products include debrominated thiophenes or reduced thiophene rings.

Scientific Research Applications

(4-Bromothiophen-2-yl)methylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the development of materials such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

(4-Bromothiophen-2-yl)methylamine can be compared with other thiophene derivatives:

    (4-Bromothiophen-2-yl)methylamine: Similar structure but with a methyl group instead of a pentan-3-yl group.

    (4-Bromothiophen-2-yl)methylamine: Similar structure but with an ethyl group instead of a pentan-3-yl group.

    (4-Bromothiophen-2-yl)methylamine: Similar structure but with a phenyl group instead of a pentan-3-yl group.

The uniqueness of (4-Bromothiophen-2-yl)methylamine lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H16BrNS

Molecular Weight

262.21 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]pentan-3-amine

InChI

InChI=1S/C10H16BrNS/c1-3-9(4-2)12-6-10-5-8(11)7-13-10/h5,7,9,12H,3-4,6H2,1-2H3

InChI Key

XTPPUDBZBWQDDQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1=CC(=CS1)Br

Origin of Product

United States

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